molecular formula C8H5NO2 B1377989 1,2-Benzoxazole-5-carbaldehyde CAS No. 933718-95-7

1,2-Benzoxazole-5-carbaldehyde

Cat. No. B1377989
M. Wt: 147.13 g/mol
InChI Key: GXCUESGFJHQYEY-UHFFFAOYSA-N
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Description

1,2-Benzoxazole-5-carbaldehyde, also known as Benzo[d]oxazole-5-carbaldehyde, is a chemical compound with the molecular formula C8H5NO2 . It has a molecular weight of 147.13 . It is a solid substance under normal conditions .


Synthesis Analysis

The synthesis of benzoxazole derivatives has been a topic of interest in recent years due to their wide range of pharmacological activities . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .


Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule . It is an important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .


Chemical Reactions Analysis

Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .


Physical And Chemical Properties Analysis

1,2-Benzoxazole-5-carbaldehyde is a solid substance under normal conditions . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .

Scientific Research Applications

  • Antimicrobial Activity

    • 1,2-Benzoxazole-5-carbaldehyde derivatives have been synthesized and shown to possess antimicrobial properties. Studies demonstrate the preparation of these compounds and their effective screening for antimicrobial activity, indicating their potential in developing antimicrobial agents (Balaswamy et al., 2012).
  • Antifungal Applications

    • Novel benzoxazole derivatives containing 1,2,3-triazole moiety have been synthesized and evaluated for their antifungal activities. These compounds exhibit significant inhibitory effects against specific fungi, suggesting their application in antifungal drug development (Jiang et al., 2017).
  • Chemical Synthesis Techniques

    • Research has focused on the preparation of benzoheterocyclic carbaldehydes, including 1,2-Benzoxazole-5-carbaldehyde. These studies describe innovative methods for synthesizing these compounds, which can be valuable in various chemical synthesis applications (Luzzio & Wlodarczyk, 2009).
  • Catalysis in Organic Synthesis

    • The use of Ag@TiO2 nanocomposite as a novel and recyclable catalyst for the efficient synthesis of benzoxazole derivatives has been explored. This method highlights the role of 1,2-Benzoxazole-5-carbaldehyde in catalysis and its potential in green chemistry and organic synthesis (Maleki et al., 2015).
  • Development of Bioactive Molecules

    • The molecule has been used in the synthesis of various bioactive derivatives, emphasizing its importance in the field of drug discovery and medicinal chemistry. These studies highlight the versatility of 1,2-Benzoxazole-5-carbaldehyde in producing compounds with potential pharmacological activities (Jayanna et al., 2013).
  • Material Science Applications

    • Investigations into the crystal structure, spectroscopic properties, and theoretical studies of benzoxazole derivatives, including 1,2-Benzoxazole-5-carbaldehyde, reveal their potential applications in material science. These studies provide insights into the molecular properties of these compounds, which can be beneficial in developing new materials (Chen, 2016).

Safety And Hazards

The safety information available indicates that 1,2-Benzoxazole-5-carbaldehyde is associated with certain hazards. The GHS pictograms indicate a signal word of “Warning” with hazard statements H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

Benzoxazole and its derivatives have gained significant attention in recent years due to their wide range of pharmacological activities . There has been a large upsurge in the synthesis of benzoxazole via different pathways . This suggests that future research may continue to explore the synthesis and potential applications of benzoxazole derivatives, including 1,2-Benzoxazole-5-carbaldehyde.

properties

IUPAC Name

1,2-benzoxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-5-6-1-2-8-7(3-6)4-9-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCUESGFJHQYEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)C=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzoxazole-5-carbaldehyde

CAS RN

933718-95-7
Record name 1,2-benzoxazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GS Basarab, P Doig, CJ Eyermann… - Journal of Medicinal …, 2020 - ACS Publications
Herein, we report spiropyrimidinetriones (SPTs) incorporating N-linked azole substituents on a benzisoxazole scaffold with improved Gram-positive antibacterial activity relative to …
Number of citations: 9 pubs.acs.org
GS Basarab, P Brassil, P Doig, V Galullo… - Journal of Medicinal …, 2014 - ACS Publications
The compounds described herein with a spirocyclic architecture fused to a benzisoxazole ring represent a new class of antibacterial agents that operate by inhibition of DNA gyrase as …
Number of citations: 49 pubs.acs.org

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